AM1241 is a cannabinoid (CB) receptor agonist that is selective for CB2 over CB1 with Ki values of 7.1 and 580 nM for human recombinant receptors transfected into HEK and CHO cells, respectively, in a radioligand binding assay. It is considered a protean agonist as it has neutral antagonist and partial agonist activity, depending on the assay utilized. It is also acts in a species-dependent manner in vitro, acting as an agonist at human CB2 receptors (EC50 = 190 nM) but an inverse agonist at rat and mouse CB2 receptors (EC50s = 216 and 463 nM, respectively). AM1241 produces antinociception to thermal stimuli in rat hindpaw. The antinociceptive actions of AM1241 were blocked by the CB2 receptor-selective antagonist AM630 but not by the CB1 receptor-selective antagonist AM251. AM1241 is neuroprotective, preventing HIV-1 glycoprotein Gp120-induced apoptosis in primary human and murine neural progenitor cells and increasing cell survival and differentiation. It increases hippocampal neurogenesis and decreases astro- and gliogenesis in GFAP/Gp120 transgenic mice when administered at a dose of 10 mg/kg daily for ten days. AM1241 also delays motor impairment in a murine model of amytrophic lateral sclerosis (ALS).
AM-1241 is a chemical from the aminoalkylindole family that acts as a potent and selective agonist for the cannabinoid receptor CB2. It has analgesic effects in animal studies, particularly against "atypical" pain such as hyperalgesia and allodynia.
(R,S)-AM1241
CAS No.: 444912-48-5
VCID: VC0518246
Molecular Formula: C22H22IN3O3
Molecular Weight: 503.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
(R,S)-AM1241, also known as (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, is a synthetic compound belonging to the aminoalkylindole family. It is primarily recognized for its role as a potent and selective agonist of the cannabinoid receptor CB2. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in pain management and neuroprotection. Mechanism of Action(R,S)-AM1241 acts by selectively binding to the CB2 receptor, demonstrating a Ki of approximately 3.4 nM and showing over 80 times selectivity over the CB1 receptor. The activation of the CB2 receptor by (R,S)-AM1241 triggers various biochemical pathways, including the PI3K/Akt/MEK phosphorylation pathway, which plays a role in neuroprotection and cellular survival. Binding Affinity and Functional Activity
Antinociceptive Effects(R,S)-AM1241 has been extensively studied for its antinociceptive properties, primarily through animal models of pain. Key findings include:
Research Findings |
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CAS No. | 444912-48-5 |
Product Name | (R,S)-AM1241 |
Molecular Formula | C22H22IN3O3 |
Molecular Weight | 503.3 g/mol |
IUPAC Name | (2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |
Standard InChI | InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 |
Standard InChIKey | ZUHIXXCLLBMBDW-UHFFFAOYSA-N |
SMILES | CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I |
Canonical SMILES | CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AM-1241; AM 1241; AM1241; UNII-DLM851L3RD. |
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PubChem Compound | 10141893 |
Last Modified | Aug 15 2023 |
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